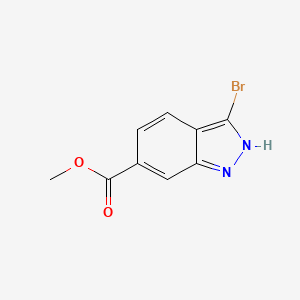

methyl 3-bromo-1H-indazole-6-carboxylate

Description

Methyl 3-bromo-1H-indazole-6-carboxylate (CAS: 192945-56-5) is a brominated indazole derivative with the molecular formula C₉H₇BrN₂O₂ and a molecular weight of 255.07 g/mol . Its structure features a bromine atom at the 3-position and a methoxycarbonyl group (-COOCH₃) at the 6-position of the indazole ring. This compound is widely utilized in pharmaceutical research as a key intermediate for synthesizing biologically active molecules, particularly kinase inhibitors and anticancer agents . Structural characterization of such compounds often employs X-ray crystallography, with refinement programs like SHELXL ensuring precise determination of atomic positions .

Properties

IUPAC Name |

methyl 3-bromo-2H-indazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-3-6-7(4-5)11-12-8(6)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMJEXMODINMIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NNC(=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593351 | |

| Record name | Methyl 3-bromo-2H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192945-56-5 | |

| Record name | 1H-Indazole-6-carboxylic acid, 3-bromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192945-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-bromo-2H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Indazole Core Formation and Esterification

A common route starts from substituted benzoic acid derivatives or their esters, such as methyl 3-amino-4-methylbenzoate or related precursors. The indazole ring is typically formed via hydrazine-mediated annulation reactions under acidic or catalytic conditions. For example:

Annulation Reaction: Reaction of 2-fluoro-4-bromobenzaldehyde with methylhydrazine yields 6-bromo-1-methylindazole intermediates with high regioselectivity and yield (up to 85%).

Esterification: If starting from the carboxylic acid form, esterification is performed using methanol in the presence of acid catalysts (e.g., H₂SO₄) to obtain the methyl ester at the 6-position.

This approach ensures the methyl ester is correctly positioned prior to bromination.

Regioselective Bromination at the 3-Position

Bromination is achieved using electrophilic brominating agents such as N-bromosuccinimide (NBS) in polar aprotic solvents like dimethylformamide (DMF). Critical parameters include:

- Temperature: Controlled between 40–60°C to avoid polybromination.

- Stoichiometry: Using 1.1–1.3 equivalents of NBS to minimize side reactions.

- Reaction Monitoring: Thin-layer chromatography (TLC) with silica gel and ethyl acetate/hexane solvent systems to track progress.

The methyl group at the 1-position and the ester at the 6-position direct bromination regioselectively to the 3-position via electronic and steric effects.

Alternative Synthetic Routes

Other methods involve:

Diazotization and Cyclization: Conversion of 3-amino-5-bromo-2-methylbenzoate with acetic acid and potassium nitrite to form the indazole ring followed by esterification.

N-Alkylation: Starting from methyl 5-bromo-1H-indazole-3-carboxylate, cesium carbonate and alkyl tosylates can be used to introduce methyl groups at the N1 position, followed by bromination at the 3-position.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Indazole Annulation | 2-fluoro-4-bromobenzaldehyde + methylhydrazine | ~85 | High regioselectivity, scalable industrially |

| Esterification | Methanol + H₂SO₄ (acid catalyst) | >90 | Efficient, mild conditions |

| Bromination | NBS (1.1–1.3 eq), DMF, 40–60°C | 80–90 | Controlled to avoid di-bromination |

| Purification | Silica gel chromatography (ethyl acetate/hexane) | >98 | Gradient elution for high purity |

Mechanistic Insights

- The 1-methyl substituent stabilizes the 1H-indazole tautomer and electronically activates the 3-position for electrophilic bromination.

- Steric hindrance from the 1-methyl group disfavors substitution at adjacent positions, enhancing regioselectivity.

- The ester group at C6 is electron-withdrawing, influencing the electron density distribution on the ring and further directing bromination.

Density Functional Theory (DFT) calculations confirm the favored formation of the 3-bromo isomer due to resonance stabilization of the intermediate sigma complex during bromination.

Purification and Characterization

- Purification: Column chromatography on silica gel using a gradient of ethyl acetate in hexane (0–30%) effectively separates the desired product from impurities.

- Recrystallization: Ethanol/water (7:3) mixtures yield highly pure crystals.

- Spectroscopic Confirmation:

- Mass Spectrometry: Confirms molecular weight of 269.09 g/mol consistent with C10H9BrN2O2.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Annulation + Esterification | 2-fluoro-4-bromobenzaldehyde + methylhydrazine | Acid catalysis, methanol esterification | 85–90 | High regioselectivity, scalable | Requires careful control of conditions |

| Diazotization + Cyclization | 3-amino-5-bromo-2-methylbenzoate | Acetic acid, potassium nitrite | 75–85 | Direct ring formation | Potential side products |

| N-Alkylation + Bromination | Methyl 5-bromo-1H-indazole-3-carboxylate | Cs2CO3, alkyl tosylate, NBS, DMF | 80–90 | Selective N-methylation and bromination | Multi-step, requires purification |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-1H-indazole-6-carboxylate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom at the 3-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding methyl 1H-indazole-6-carboxylate.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

Nucleophilic substitution: Products include various substituted indazole derivatives depending on the nucleophile used.

Oxidation: Oxidized products such as indazole-3-carboxylic acids.

Reduction: Reduced products like methyl 1H-indazole-6-carboxylate.

Scientific Research Applications

Methyl 3-bromo-1H-indazole-6-carboxylate is a chemical compound utilized in diverse scientific research applications, including pharmaceutical development, agricultural chemistry, biochemical research, material science, and analytical chemistry . It is a key compound in pharmaceutical research and is known for its role in developing bioactive molecules .

Scientific Research Applications

- Pharmaceutical Development this compound serves as a key intermediate in synthesizing various pharmaceuticals, particularly in developing drugs targeting neurological disorders .

- Agricultural Chemistry It is used in formulating agrochemicals, enhancing crop protection products by acting as a potent fungicide or herbicide .

- Biochemical Research Researchers employ this compound in studies related to enzyme inhibition, helping to understand metabolic pathways and develop new therapeutic strategies . Indazole compounds can inhibit, regulate, and/or modulate certain kinases.

- Material Science Its unique chemical properties make it suitable for creating advanced materials, such as polymers with specific electrical or thermal characteristics .

- Analytical Chemistry this compound is utilized in analytical methods for detecting and quantifying various substances in complex mixtures .

Chemical Reactions

Methyl 3-bromo-1-methyl-1H-indazole-6-carboxylate can undergo various chemical reactions:

- Substitution Reactions The bromine atom can be substituted with other nucleophiles under appropriate conditions. Reagents such as sodium hydride (NaH) and alkyl halides can be used.

- Reduction Reactions The compound can be reduced to form different derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4).

- Oxidation Reactions Oxidation can lead to the formation of new functional groups on the indazole ring. Oxidizing agents like potassium permanganate (KMnO4) are often employed.

Methyl 3-bromo-1-methylindazole-6-carboxylate has demonstrated significant antimicrobial activity against various pathogens and anticancer properties. Studies indicate that compounds in this class can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. It has demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as a chemotherapeutic agent.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition The compound may interact with specific enzymes involved in cancer cell signaling pathways, leading to reduced cell proliferation and increased apoptosis.

- Target Interaction The bromine atom and carboxylate group are crucial for binding to biological targets, modulating their activity and influencing various biochemical pathways.

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound. Notable findings include:

| Study | Biological Activity | IC50 Values |

|---|---|---|

| Study A | Antimicrobial against Staphylococcus aureus | 15 µM |

| Study B | Cytotoxicity in HeLa cells | 25 µM |

| Study C | Inhibition of FGFR1 kinase activity | 30 nM |

Mechanism of Action

The mechanism of action of methyl 3-bromo-1H-indazole-6-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The bromine atom at the 3-position can enhance the compound’s binding affinity to its molecular targets, influencing its biological activity .

Comparison with Similar Compounds

Positional Isomers

- Methyl 6-Bromo-1H-Indazole-3-Carboxylate (CAS: 885278-42-2)

This positional isomer swaps the substituents: bromine is at position 6, and the ester is at position 3. Despite identical molecular formulas, the altered substituent positions lead to differences in electronic distribution and steric effects. For example, the 3-carboxylate group may exhibit enhanced reactivity in nucleophilic substitutions compared to the 6-position, influencing its utility in Suzuki-Miyaura couplings .

Carboxylic Acid Derivatives

- 3-Bromo-1H-Indazole-6-Carboxylic Acid (CAS: 114086-30-5)

Replacing the methyl ester with a carboxylic acid (-COOH) increases polarity and acidity (pKa ~3–4), enhancing solubility in aqueous media. This derivative is pivotal in metal-organic framework (MOF) synthesis or as a ligand in coordination chemistry .

Halogen-Substituted Derivatives

- 3,4-Dibromo-1H-Indazole-6-Carboxylic Acid (CAS: 885523-51-3)

The addition of a bromine at position 4 increases molecular weight (334.93 g/mol) and steric bulk, which may hinder electrophilic aromatic substitution but enhance photostability . - 6-Bromo-3-Chloro-1H-Indazole-4-Carboxylate (CAS: 885523-85-3)

Introducing chlorine at position 3 creates a dihalogenated structure. The electron-withdrawing effects of both halogens could lower the LUMO energy, facilitating redox reactions in catalytic applications .

Functional Group Variations

- 3-Bromo-6-Fluoro-1H-Indazole (CAS: 885522-04-3)

Substituting the ester with fluorine reduces molecular weight (214.03 g/mol) and increases lipophilicity (logP ~2.1), making it more suitable for blood-brain barrier penetration in CNS drug development . - 3-Bromo-1H-Indazol-6-ol (CAS: 117883-42-8)

The hydroxyl group at position 6 enables hydrogen bonding, improving binding affinity to biological targets like tyrosine kinases. However, it may also reduce metabolic stability compared to the ester derivative .

Data Table: Key Properties of Methyl 3-Bromo-1H-Indazole-6-Carboxylate and Similar Compounds

*Similarity scores are from structural comparisons in and .

Research Findings and Key Differences

- Reactivity : The methyl ester group in this compound facilitates nucleophilic displacement reactions, whereas carboxylic acid derivatives (e.g., 114086-30-5) are more suited for condensation reactions .

- Stability : Di-halogenated derivatives (e.g., 885523-51-3) exhibit enhanced thermal stability due to increased molecular symmetry and halogen-halogen interactions .

- Biological Activity : Fluorinated analogs (e.g., 885522-04-3) show improved pharmacokinetic profiles but reduced electrophilicity compared to brominated esters .

Biological Activity

Methyl 3-bromo-1H-indazole-6-carboxylate is a compound that belongs to the indazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant research findings.

Overview of Indazole Derivatives

Indazole derivatives are known for their broad spectrum of biological activities, including:

The presence of a bromine atom at the 3rd position and a carboxylate group at the 6th position enhances the reactivity and interaction of this compound with various biological targets.

Target Interactions

This compound interacts with several biomolecules, including enzymes and receptors. It has been observed to bind to specific kinases, influencing phosphorylation states of proteins, which can affect their activity and function .

Cellular Effects

The compound modulates various cellular processes:

- Alters gene expression related to cell cycle regulation and apoptosis.

- Influences metabolic pathways, impacting cell proliferation and differentiation .

This compound exhibits significant biochemical properties:

- It interacts with enzymes involved in metabolic processes.

- The compound can act as an inhibitor or activator of specific enzymes, leading to changes in metabolic pathways .

Anticancer Activity

Research has shown that indazole derivatives possess anticancer properties. For instance, studies have indicated that certain indazole compounds exhibit potent inhibitory effects on cancer cell lines. Specifically, some derivatives demonstrated an IC50 value less than 4.1 nM against FGFR1 and FGFR2, indicating strong potential as anticancer agents .

Antiviral Properties

Indazole derivatives have also been explored for their antiviral activities. A study highlighted the effectiveness of certain indazoles in inhibiting viral replication in vitro, suggesting potential applications in antiviral drug development .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (nM) |

|---|---|---|

| This compound | Anticancer, Antiviral | <4.1 |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Anticancer | 69.1 |

| Methyl 6-bromo-1H-indazole-3-carboxylate | Antiviral | Varies |

The table above compares this compound with similar compounds, highlighting its unique potency in biological activities.

Q & A

Q. Table 1: Representative Synthetic Conditions

| Method | Catalyst/Solvent | Yield | Purification | Citation |

|---|---|---|---|---|

| Ru-catalyzed alkylation | Ru(dtbbpy)₃₂, DCE/HFIP | 65% | Flash chromatography | |

| Bromination | NBS, DMF, 0°C | ~70% | Recrystallization |

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., δ 7.80–7.62 ppm for aromatic protons; δ 158.1 ppm for ester carbonyl) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+: 381.0607 observed vs. 381.0603 calculated) .

- X-ray crystallography : SHELXL software refines crystal structures, resolving ambiguities in bromine/ester group orientations .

Advanced: How can reaction mechanisms for its synthesis be elucidated?

Answer:

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .

- Density Functional Theory (DFT) : Models transition states for Ru-catalyzed decarboxylation, predicting regioselectivity .

- Electrospray Ionization Mass Spectrometry (ESI-MS) : Captures intermediates (e.g., Ru-carboxylate complexes) in real time .

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:

- Dose-response standardization : Use IC₅₀ values from ≥3 independent assays to minimize variability. For example, indazole derivatives show conflicting kinase inhibition due to assay conditions (ATP concentration, pH) .

- Structural validation : Confirm compound integrity via X-ray crystallography before bioactivity testing .

Q. Table 2: Common Bioactivity Assay Pitfalls

| Issue | Resolution | Citation |

|---|---|---|

| ATP concentration bias | Use Kd-adjusted ATP levels | |

| pH-dependent activity | Buffer optimization (pH 7.4 vs. 6.8) |

Advanced: How is SHELX software applied in crystallographic refinement?

Answer:

- Data integration : SHELXS processes diffraction data to generate initial phase models .

- Refinement : SHELXL refines anisotropic displacement parameters for bromine atoms, reducing R-factor to <5% .

- Validation : Check for overfitting using R-free values and electron density maps .

Advanced: How to design structure-activity relationship (SAR) studies for indazole derivatives?

Answer:

- Substituent variation : Replace bromine with -CN, -CF₃, or -NO₂ to assess electronic effects on target binding .

- Pharmacophore mapping : Overlay crystal structures with receptor active sites (e.g., kinase ATP pockets) using PyMOL .

Basic: What protocols ensure compound purity for biological assays?

Answer:

- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 → 95:5 over 20 min) to verify >98% purity .

- Melting point analysis : Compare observed values with literature data (e.g., 145–147°C for pure samples) .

Advanced: How to address stability issues during storage?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.